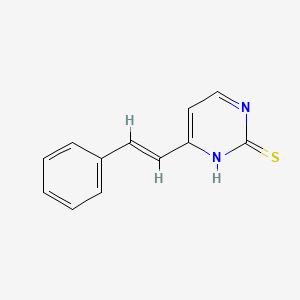

4-Styryl-2-pyrimidinethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrochemical Properties and Theoretical Studies

Electrochemical Oxidation and Theoretical Analysis

A study conducted by Freeman et al. (2008) investigated the electrochemical oxidation of 2-pyrimidinethiols, including derivatives similar to 4-Styryl-2-pyrimidinethiol. The research provided insights into the electrochemical behavior, dimerization, and tautomerism of these compounds. The study revealed that electrochemical oxidation yields disulfides and highlighted the impact of methyl substitution on the energy differences between tautomers (Freeman, H. N. Po, Thach S Ho, & Ximeng Wang, 2008).

Corrosion Inhibition

Corrosion Inhibition for Mild Steel

Yıldız (2015) explored the inhibiting effects of 4,6-diamino-2-pyrimidinethiol on mild steel corrosion, suggesting potential applications in protecting metals against corrosion. This study indicated that pyrimidinethiol derivatives could serve as effective corrosion inhibitors, with their efficiency influenced by concentration and molecular structure (Yıldız, 2015).

Antimicrobial and Antitubercular Activities

Antimicrobial and Antitubercular Potential

Kamdar et al. (2011) synthesized novel 4H-chromeno[2,3-d]pyrimidine derivatives from 2-amino-4-phenyl-4H-chromene-3-carbonitriles, evaluating their antimicrobial and antitubercular activities. This research underscores the potential use of pyrimidine derivatives in developing new antimicrobial and antitubercular agents, highlighting their broad-spectrum efficacy (Kamdar, D. D. Haveliwala, P. T. Mistry, & S. Patel, 2011).

Synthetic Applications and Material Science

Synthesis of Functionalized Pyrimidines

Research by Dorokhov et al. (2003) involved synthesizing functionalized 2(1H)-pyrimidinethiones, including steps that might relate to the synthesis or functionalization of compounds like 4-Styryl-2-pyrimidinethiol. This study provides a foundation for developing new materials and chemicals with pyrimidine bases (Dorokhov, A. Komkov, & S. Baranin, 2003).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

4-Styryl-2-pyrimidinethiol is a derivative of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects . The primary targets of pyrimidines include vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play crucial roles in the body’s inflammatory response.

Mode of Action

The anti-inflammatory effects of pyrimidines, including 4-Styryl-2-pyrimidinethiol, are attributed to their inhibitory response against the expression and activities of these inflammatory mediators . By inhibiting these targets, pyrimidines can effectively reduce inflammation and its associated symptoms.

Biochemical Pathways

For instance, it may influence the cyclooxygenase (COX) pathway, which is responsible for the production of prostaglandins, or the pathways involving nitric oxide synthase and nuclear factor κB .

Result of Action

The primary result of the action of 4-Styryl-2-pyrimidinethiol is the reduction of inflammation. By inhibiting key inflammatory mediators, the compound can help alleviate symptoms associated with various inflammatory conditions .

Propriétés

IUPAC Name |

6-[(E)-2-phenylethenyl]-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2S/c15-12-13-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-9H,(H,13,14,15)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAKWVAGTNKSIMK-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=NC(=S)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-di-m-tolyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2777711.png)

![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)

![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{pyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-amine](/img/structure/B2777713.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(difluoromethylsulfonyl)benzamide](/img/structure/B2777719.png)

![6-(4-ethylpiperazine-1-carbonyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2777722.png)